3-Methyl-1,4-pentadiene

概要

説明

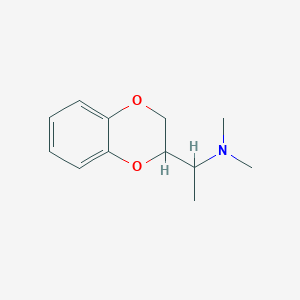

3-Methyl-1,4-pentadiene is a useful research compound. Its molecular formula is C6H10 and its molecular weight is 82.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Characterization of Polymers : 3-Methyl-1,3-pentadiene has been polymerized to form crystalline polymers consisting of cis-1,4 units. These polymers exhibit an isotactic structure, confirmed by NMR and X-ray analyses, and exist in polymorphic modifications (Ricci, Zetta, Porri, & Meille, 1995).

Polymorph Structures : The structures of two polymorphs of isotactic 1,4-cis-poly(2-methyl-1,3-pentadiene) were investigated, combining crystallographic analysis and energy calculations (Ferro, Brückner, Meille, & Ragazzi, 1991).

Stereospecific Polymerization : The effect of substituents on the stereospecific polymerization of 1,3-diolefins was explored. Polymers from 4-methyl-1,3-pentadiene with almost exclusively 1,2 units were created, demonstrating crystallinity due to isotactic sequences (Porri & Gallazzi, 1966).

Isotactic and Syndiotactic Poly(3-methyl-1,3-pentadiene) : Research on polymerization with different catalyst systems has led to the creation of crystalline, isotactic 1,2-poly(E-3-methyl-1,3-pentadiene)s and highly stereoregular syndiotactic E-1,2-poly(3-methyl-1,3-pentadiene) (Ricci et al., 2009; Ricci et al., 2007).

Radiation-Induced Polymerization : The radiation-induced polymerization of 3-methyl-1,3-pentadiene in deoxycholic acid produced optically active polymers, mainly trans-1,4 poly(3-methyl-1,4-pentadiene) (Cataldo, Ursini, & Angelini, 2010).

Dehydra-Decyclization of 2-Methyltetrahydrofuran to Pentadienes : A study demonstrated the conversion of 2-methyltetrahydrofuran to pentadienes, including 1,3-pentadiene and 1,4-pentadiene, on boron-containing zeolites, highlighting the potential for biomass-derived monomer production (Kumar et al., 2020).

Microstructure Analysis : The microstructure of polymers such as poly-1.3-pentadiene was studied using NMR and IR spectroscopy, providing insights into the chemical shifts and sequences in these polymers (Inomata, 1970).

Isotactic trans-1,4 Polymers : Research on crystalline polymers of 1,3-pentadiene composed of trans-1,4 units showed the possibility of obtaining optically active polypentadienes using specific polymerization catalysts (Natta, Porri, Corradini, Zanini, & Ciampelli, 1961).

Safety and Hazards

作用機序

Target of Action

3-Methyl-1,4-pentadiene is a conjugated diene . Its primary targets are electrophiles, which are attracted to the electron-rich double bonds in the molecule . The electrophiles can add to the double bonds, leading to various reactions .

Mode of Action

The interaction of this compound with its targets involves electrophilic addition reactions . When an electrophile, such as a halogen or a hydrogen halide, adds to the conjugated diene, two carbocation intermediates are possible—a primary nonallylic carbocation and a secondary allylic cation . The allylic cation is more stable due to resonance and forms faster than a nonallylic carbocation . This interaction leads to the formation of 1,2- and 1,4-addition products .

Biochemical Pathways

The addition of electrophiles to this compound can lead to a variety of products, depending on the specific electrophile and the conditions of the reaction . These products can participate in further reactions, affecting various biochemical pathways.

Result of Action

The result of the action of this compound depends on the specific electrophile it reacts with and the conditions of the reaction . The addition of an electrophile can lead to a variety of products, each with its own potential effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of different electrophiles can lead to different reaction products . Additionally, factors such as temperature and pH can affect the rate and outcome of the reactions .

生化学分析

Biochemical Properties

It is known that conjugated dienes like 3-Methyl-1,4-pentadiene can undergo electrophilic addition reactions . These reactions involve the interaction of the diene with electrophiles, leading to the formation of new compounds

Cellular Effects

It is known that conjugated dienes can undergo reactions that lead to the formation of new compounds These new compounds could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo electrophilic addition reactions . In these reactions, an electrophile adds to the diene, leading to the formation of new compounds This process can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 329.2 K This suggests that it is stable at room temperature

Metabolic Pathways

It is known that conjugated dienes can undergo electrophilic addition reactions These reactions could potentially involve various enzymes and cofactors

特性

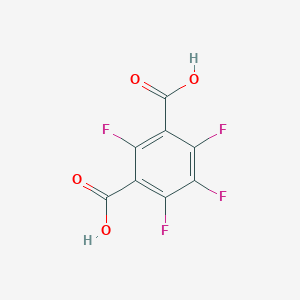

IUPAC Name |

3-methylpenta-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-4-6(3)5-2/h4-6H,1-2H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQUUYYDRTYXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061496 | |

| Record name | 1,4-Pentadiene, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-08-8 | |

| Record name | 3-Methyl-1,4-pentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Pentadiene, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Pentadiene, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Pentadiene, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpenta-1,4-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-1,4-PENTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO4JZ46543 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary products formed when 3-methyl-1,4-pentadiene is irradiated with UV light (184.9 nm) in the presence of deuterium iodide (DI)?

A1: Irradiating gaseous this compound with UV light at 184.9 nm leads to the formation of vibrationally excited pentamethylene radicals. In the presence of DI, these radicals undergo isomerization reactions to yield a mixture of C5H8 isomers. The major product is cyclopentadiene, with vinylcyclopropane and trans-1,3-pentadiene as significant byproducts. []

Q2: How does the product distribution differ when 3-methylcyclopentene is photolyzed under the same conditions (UV light at 184.9 nm, DI present) compared to this compound?

A2: While both systems produce cyclopentene, cyclopentadiene, trans-1,3-pentadiene, and vinylcyclopropane, the product ratios differ. Photolysis of 3-methylcyclopentene in the presence of DI primarily yields cyclopentene and cyclopentadiene, with the other C5H8 isomers formed in smaller amounts. []

Q3: Computational studies have been used to investigate the isomerization pathways of the C5H7 radical. What is the predicted ground state conformation of the open-chain C5H7 radical?

A3: Ab initio calculations suggest that the open-chain C5H7 radical preferentially adopts a 1,4-pentadien-3-yl conformation in its ground state. This conclusion is based on the optimized bond orders, bond lengths, and free valence associated with the central carbon atom. []

Q4: Can this compound be used as a starting material to synthesize more complex molecules?

A4: Yes, this compound serves as a valuable starting material in organic synthesis. For example, it can be used to synthesize 6-hydroxy-3-(3-hydroxy-3-methyl-1,4-pentadiene)-2,4,4-trimethyl-2-cyclohexen-1-one, a key intermediate in astaxanthin production. [] This method offers advantages over conventional routes, with a shorter synthesis, higher overall yield, and reduced cost.

A5: This catalyst system facilitates the codimerization of butadiene and ethylene, producing a mixture of trans- and cis-1,4-hexadiene and this compound. The presence of a catalytic amount of water significantly enhances the activity of this system. []

Q5: How does a ruthenium-based catalyst system, specifically RuCl2(MeCN)2(cod)/MAO, interact with 1-phenyl-1,3-butadiene?

A6: The RuCl2(MeCN)2(cod)/MAO catalyst system mediates the hydrovinylation of 1-phenyl-1,3-butadiene, leading to the formation of (E)-5-phenyl-3-methyl-1,4-pentadiene. []

Q6: Can a dinuclear vanadium hydride complex react with this compound? If so, what are the observed products?

A7: Yes, the dinuclear vanadium hydride complex {[(Me3Si)NP(Ph)2C(H)P(Ph)2N(SiMe3)]V}2(μ-H)2 reacts with this compound, yielding a mixture of 2-butene and this compound along with the mixed-valence vanadium hydride complex {[(Me3Si)NP(Ph)2C(H)P(Ph)2 N(SiMe3)]V}2(μ-H)3. []

Q7: How does the structure of a diene influence its reactivity with chlorobis(cyclooctene)rhodium dimer?

A8: The structure of the diene plays a crucial role in determining the regioselectivity of the reaction with chlorobis(cyclooctene)rhodium dimer. For instance, while most methyl-branched dienes yield a mixture of α,β- and β,γ-unsaturated ketones, 2,4-dimethyl-1,3-pentadiene exclusively forms the 1,2-addition product, potentially due to steric hindrance favoring mono-olefin coordination. []

Q8: Has ion-mobility spectrometry been employed to study derivatives of this compound?

A9: Yes, ion-mobility spectrometry has been utilized to elucidate the structure of C5H7+ ions derived from this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。